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Compound of Interest

Compound Name: Hibarimicin A

Cat. No.: B15567185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The genus Microbispora, a member of the Actinomycetes, has emerged as a valuable source

of novel bioactive compounds. Among these are the hibarimicins, a family of natural products

demonstrating significant potential as kinase inhibitors. This technical guide provides an in-

depth overview of the discovery of these compounds, focusing on their quantitative data, the

experimental protocols for their isolation and characterization, and the signaling pathways they

modulate.

Quantitative Analysis of Kinase Inhibition
The primary kinase inhibitory activity of compounds isolated from Microbispora rosea subsp.

hibaria has been characterized against v-Src tyrosine kinase, a non-receptor tyrosine kinase

frequently implicated in oncogenesis. The hibarimicin family of compounds, along with their

aglycone, hibarimicinone, have shown varied potencies.
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Compound Target Kinase IC50
Mechanism of
Inhibition

Hibarimicin A v-Src Tyrosine Kinase Data not specified Specific inhibitor

Hibarimicin B v-Src Tyrosine Kinase Potent and selective Competitive with ATP

Hibarimicin C v-Src Tyrosine Kinase Data not specified Specific inhibitor

Hibarimicin D v-Src Tyrosine Kinase Data not specified Specific inhibitor

Hibarimicin G v-Src Tyrosine Kinase Data not specified Specific inhibitor

Hibarimicinone v-Src Tyrosine Kinase Most potent
Non-competitive with

ATP

Quantitative data for specific IC50 values of all hibarimicins are not consistently reported in the

primary literature; however, their relative potencies have been described. Hibarimicin B is noted

for its high selectivity, while hibarimicinone is the most potent inhibitor in the series, albeit with

less selectivity.[1][2]

Experimental Protocols
Fermentation of Microbispora rosea subsp. hibaria**
This protocol outlines the cultivation of Microbispora rosea subsp. hibaria for the production of

hibarimicins.

Materials:

Microbispora rosea subsp. hibaria strain TP-AO121

Seed Medium: (per liter) 20 g soluble starch, 10 g glucose, 5 g peptone, 5 g yeast extract, 3

g meat extract, 1 g CaCO3, pH 7.2

Production Medium: (per liter) 50 g soluble starch, 20 g soybean meal, 2 g yeast extract, 1 g

CaCO3, pH 7.2

Shake flasks
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Incubator shaker

Procedure:

Seed Culture: Inoculate a loopful of Microbispora rosea subsp. hibaria from a slant culture

into a 500-mL shake flask containing 100 mL of seed medium.

Incubate at 28°C for 3 days on a rotary shaker at 200 rpm.

Production Culture: Transfer the seed culture (5% v/v) to a 2-L shake flask containing 500

mL of production medium.

Incubate the production culture at 28°C for 7 days on a rotary shaker at 200 rpm.

Monitor the production of hibarimicins using a suitable analytical method, such as High-

Performance Liquid Chromatography (HPLC).

Isolation and Purification of Hibarimicins
This protocol describes the extraction and purification of hibarimicins from the fermentation

broth.

Materials:

Fermentation broth of Microbispora rosea subsp. hibaria

Acetone

Ethyl acetate

Diaion HP-20 resin

Silica gel (for column chromatography)

Sephadex LH-20

HPLC system with a C18 column

Solvents for chromatography (e.g., methanol, water, acetonitrile)
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Procedure:

Extraction:

Harvest the mycelium from the fermentation broth by centrifugation or filtration.

Extract the mycelium cake with acetone.

Concentrate the acetone extract under reduced pressure to obtain an aqueous residue.

Extract the aqueous residue with ethyl acetate.

Concentrate the ethyl acetate extract to dryness to yield the crude hibarimicin complex.

Column Chromatography:

Dissolve the crude extract in a minimal amount of methanol and apply it to a Diaion HP-20

column.

Wash the column with water and then elute with increasing concentrations of methanol in

water.

Pool the active fractions and concentrate them.

Further purify the active fractions using silica gel column chromatography with a suitable

solvent system (e.g., chloroform-methanol gradient).

Size-Exclusion Chromatography:

Subject the partially purified fractions to size-exclusion chromatography on a Sephadex

LH-20 column using methanol as the eluent.

High-Performance Liquid Chromatography (HPLC):

Perform final purification of individual hibarimicins by preparative reverse-phase HPLC on

a C18 column using a gradient of acetonitrile in water.
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Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peaks

corresponding to the individual hibarimicins.

Confirm the purity and identity of the isolated compounds using analytical techniques such

as mass spectrometry and NMR.

v-Src Tyrosine Kinase Inhibition Assay
This protocol details the in vitro assay used to determine the inhibitory activity of the isolated

compounds against v-Src tyrosine kinase.

Materials:

Purified v-Src tyrosine kinase

Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

[γ-³²P]ATP

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

Test compounds (hibarimicins) dissolved in DMSO

Trichloroacetic acid (TCA)

Filter paper discs

Scintillation counter

Procedure:

Prepare a reaction mixture containing the assay buffer, v-Src kinase, and the peptide

substrate.

Add the test compound at various concentrations (typically in a serial dilution). A control with

DMSO alone should be included.

Pre-incubate the mixture for a short period (e.g., 10 minutes) at the assay temperature (e.g.,

30°C).
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Initiate the kinase reaction by adding [γ-³²P]ATP.

Allow the reaction to proceed for a defined time (e.g., 15-30 minutes), ensuring the reaction

is in the linear range.

Stop the reaction by spotting an aliquot of the reaction mixture onto a filter paper disc and

immediately immersing it in cold 10% TCA.

Wash the filter paper discs extensively with TCA to remove unincorporated [γ-³²P]ATP.

Measure the radioactivity incorporated into the peptide substrate on the filter paper discs

using a scintillation counter.

Calculate the percentage of inhibition for each concentration of the test compound relative to

the DMSO control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations
Experimental Workflow
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Workflow for the discovery of kinase inhibitors from Microbispora.

Src Signaling Pathway and Inhibition
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Src Signaling Pathway Inhibition by Hibarimicins
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Simplified Src signaling pathway and the point of inhibition by hibarimicins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15567185#natural-product-discovery-of-kinase-
inhibitors-from-microbispora]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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